molecular formula C12H17N5O4S B2357641 2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 442865-04-5

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No.: B2357641
CAS No.: 442865-04-5
M. Wt: 327.36
InChI Key: NQXWDPLHQCCTPF-UHFFFAOYSA-N
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Description

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a fascinating chemical compound known for its distinctive structure and various applications. This compound is part of the purine family, containing a purine core, a crucial component in numerous biochemical processes. The attached ethoxyethyl and methyl groups contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide involves multiple steps, typically starting with the preparation of the purine core. One common method includes:

  • Formation of the Purine Core: Starting from guanine or hypoxanthine, various functional groups are introduced through substitution reactions, forming the purine nucleus.

  • Thioacetamide Group Addition: The thioacetamide group is introduced via nucleophilic substitution, often under basic conditions.

  • Ethoxyethyl and Methyl Group Attachments: The final steps involve the alkylation of the purine core, where the ethoxyethyl and methyl groups are added using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimizing reaction parameters to ensure high yield and purity. Solvent choice, temperature control, and reaction time are critical factors in the industrial preparation process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of ketones or aldehydes.

  • Reduction: Reduction of the compound can affect the purine core, potentially resulting in the opening of the ring structure.

  • Substitution: The thioacetamide group can participate in substitution reactions, particularly with halogenated reagents.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

  • Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents are typical.

  • Substitution: Halogenated compounds like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) under basic conditions.

Major Products

  • Oxidation: Depending on the reaction conditions, major products can include ethoxyethyl ketones or aldehydes.

  • Reduction: Reduced purine derivatives with altered ring structures.

  • Substitution: Compounds with replaced thioacetamide groups, forming new thioether linkages.

Scientific Research Applications

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is valuable in various research fields:

  • Chemistry: Used as an intermediate in synthetic organic chemistry for developing new molecules.

  • Biology: Studied for its interaction with nucleic acids and proteins, exploring its potential as a biochemical tool.

  • Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.

  • Industry: Employed in material science for developing novel compounds with specific electronic properties.

Comparison with Similar Compounds

Unique Properties

  • The presence of the ethoxyethyl group provides unique solubility and reactivity.

  • The thioacetamide linkage contributes to distinct biochemical interactions compared to similar compounds.

Similar Compounds

  • 6-mercaptopurine: A related purine analogue with significant therapeutic uses in leukemia treatment.

  • Allopurinol: Another purine derivative used to manage gout by inhibiting xanthine oxidase.

  • Azathioprine: An immunosuppressive drug, structurally similar but with different functional groups, used in organ transplantation and autoimmune diseases.

Conclusion

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a compound of significant interest due to its unique structure and diverse applications

Properties

IUPAC Name

2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4S/c1-3-21-5-4-17-8-9(14-12(17)22-6-7(13)18)16(2)11(20)15-10(8)19/h3-6H2,1-2H3,(H2,13,18)(H,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXWDPLHQCCTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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